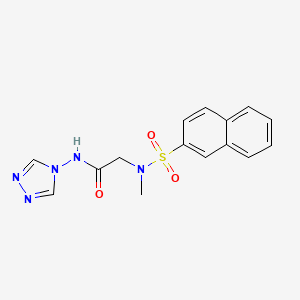![molecular formula C15H14N2O3 B5711905 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione, also known as PP2, is a small molecule inhibitor that is widely used in scientific research. PP2 is a potent inhibitor of Src family kinases, which play important roles in cell signaling pathways. PP2 has been used to study the biochemical and physiological effects of Src family kinases, as well as their mechanisms of action.
Wirkmechanismus
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione is a competitive inhibitor of Src family kinases. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione binds to the ATP-binding site of Src family kinases, preventing the binding of ATP and thereby inhibiting kinase activity. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to be selective for Src family kinases, with little or no effect on other kinases.
Biochemical and physiological effects:
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to inhibit cell proliferation and induce apoptosis. In immune cells, 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to inhibit cytokine production and T cell activation. In neuronal cells, 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to inhibit synaptic plasticity and long-term potentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is a potent and selective inhibitor of Src family kinases, making it a valuable tool for studying the role of these kinases in cellular processes. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione is also relatively easy to synthesize and purify. However, there are some limitations to using 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione in lab experiments. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione can have off-target effects on other kinases, particularly at high concentrations. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione and Src family kinases. One direction is to study the role of Src family kinases in specific cellular processes, such as cell migration or synaptic plasticity. Another direction is to develop more selective inhibitors of Src family kinases, which could be used to study the specific roles of individual kinases. Finally, there is a need for more research on the potential therapeutic uses of Src family kinase inhibitors, particularly in cancer and autoimmune diseases.
Synthesemethoden
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione can be synthesized using a variety of methods. One common method involves the reaction of 2,5-pyrrolidinedione with 2-bromo-1-(4-pyrrolidinylcarbonyl)benzene in the presence of a base such as potassium carbonate. The resulting product can be purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been widely used in scientific research to study the role of Src family kinases in various cellular processes. Src family kinases are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been used to study the effects of Src family kinases in cancer cells, immune cells, and neuronal cells. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has also been used to study the effects of Src family kinases on cell adhesion and migration.
Eigenschaften
IUPAC Name |
1-[2-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-13-7-8-14(19)17(13)12-6-2-1-5-11(12)15(20)16-9-3-4-10-16/h1-2,5-8H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYHDVSGQMGUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

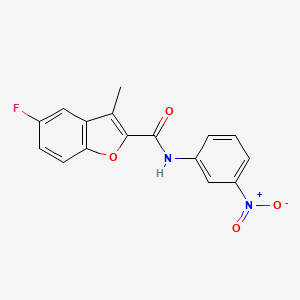
![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)

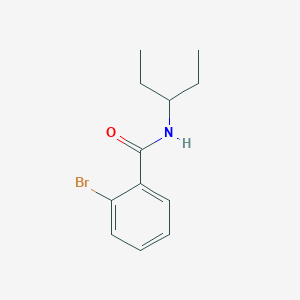
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)
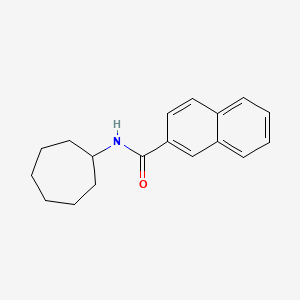
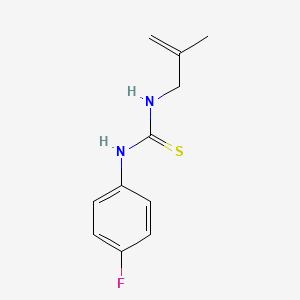
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)




